molecular formula C19H16ClN3O4S B11253071 1-(2-chlorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

1-(2-chlorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253071
M. Wt: 417.9 g/mol
InChI Key: IZGWXYMWZCEGFP-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfamoylphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the dihydropyridine ring and the introduction of the chlorophenyl and sulfamoylphenyl groups. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the dihydropyridine ring, followed by the introduction of the chlorophenyl and sulfamoylphenyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chlorophenyl and sulfamoylphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydropyridine ring and the formation of simpler products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.

    Nicardipine: A dihydropyridine derivative used for its vasodilatory effects.

The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-6-OXO-N-(4-SULFAMOYLPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific chemical structure, which imparts distinct chemical reactivity and potential biological activity compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C19H16ClN3O4S

Molecular Weight

417.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O4S/c20-17-4-2-1-3-13(17)11-23-12-14(5-10-18(23)24)19(25)22-15-6-8-16(9-7-15)28(21,26)27/h1-10,12H,11H2,(H,22,25)(H2,21,26,27)

InChI Key

IZGWXYMWZCEGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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